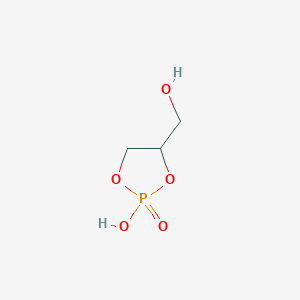
Glycerol 1,2-cyclic phosphate
説明
Glycerol 1,2-cyclic phosphate is the 1,2-cyclic phosphate derived from glycerol. It derives from a glycerol. It is a conjugate acid of a this compound(1-).
科学的研究の応用
Biochemical Role and Enzymatic Formation
Glycerol 1,2-cyclic phosphate is produced enzymatically by glycerophosphinicocholine diesterase from glycerylphosphorylcholine and glycerylphosphorylethanolamine. The formation of this cyclic phosphate occurs simultaneously with glycerophosphate, indicating its role in metabolic pathways involving phospholipid metabolism. The yield of cyclic phosphate is influenced by pH levels and the presence of divalent cations such as magnesium or calcium, which can inhibit the reaction at optimal pH levels .
Prebiotic Chemistry
Recent studies suggest that this compound may play a crucial role in prebiotic chemistry. Its formation through phosphorylation reactions in non-aqueous solvents has been investigated as a plausible route to organophosphates, which are essential for the origin of life theories. For instance, silicate-promoted phosphorylation reactions have shown high yields of glycerol phosphate derivatives in glycerol-based solvents .
Table 1: Yield of Glycerol Phosphate Derivatives in Various Solvents
| Solvent Type | Yield (%) | Catalyst Used |
|---|---|---|
| Formamide | 90 | Silicates (Quartz) |
| Deep Eutectic Solvent | 85 | Kaolinite |
| Glycerol-based | 80 | No catalyst |
Synthesis of Phospholipid Precursors
This compound is also pivotal in synthesizing phospholipid headgroups through ring-opening reactions with amino alcohols. This pathway is essential for understanding the evolution of cell membrane components. Studies have shown that when this compound reacts with choline or ethanolamine under alkaline conditions, it generates various glycerophosphoamines, which are significant for membrane biology .
Case Study: Ring-Opening Reactions
In a controlled experiment, this compound was reacted with choline at pH 9.5 and 40°C over several weeks. The results indicated that the highest cumulative yield of glycerophosphocholine was achieved after seven weeks, demonstrating the compound's potential as a precursor to modern phospholipids .
Structural Characterization and Analysis Techniques
The structural characterization of this compound has been extensively conducted using techniques such as -NMR spectroscopy and mass spectrometry. These methods allow for the identification of cyclic phosphates and their derivatives based on chemical shifts and fragmentation patterns observed during analysis .
Table 2: Identification of Glycerol Phosphate Derivatives via NMR Spectroscopy
| Compound | Chemical Shift (ppm) | Observed Peaks |
|---|---|---|
| Glycerol-1-phosphate | 4.10 | Triplet |
| Glycerol-2-phosphate | 3.75 | Doublet |
| Glycerol-1,2-diphosphate | - | Multiplet |
Implications for Membrane Biology
The ability of this compound to form diverse phospholipid structures suggests its relevance in membrane biology and biochemistry. Its derivatives are crucial for understanding membrane dynamics and cellular signaling pathways due to their roles as phosphatidylcholines and phosphatidylethanolamines.
特性
IUPAC Name |
(2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P/c4-1-3-2-7-9(5,6)8-3/h3-4H,1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLGNXWMKNZOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OP(=O)(O1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















